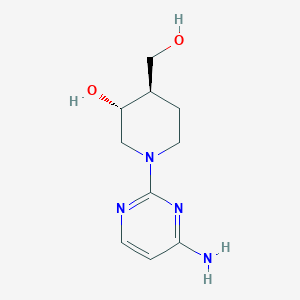![molecular formula C17H24N2O3 B5321426 7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5321426.png)
7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDL-100,907 and is a selective antagonist for the serotonin 5-HT2A receptor.5]decane hydrochloride.
Scientific Research Applications
7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride has been extensively studied for its potential applications in various fields such as neuroscience, psychiatry, and drug discovery. The compound has been shown to have high affinity and selectivity for the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. The compound has been used in studies to investigate the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression.
Mechanism of Action
The mechanism of action of 7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride involves its binding to the serotonin 5-HT2A receptor and blocking its activity. This leads to a decrease in the downstream signaling pathways that are involved in various physiological and pathological processes. The compound has been shown to have high affinity and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its blocking of the 5-HT2A receptor activity. This leads to a decrease in the downstream signaling pathways that are involved in various physiological and pathological processes. The compound has been shown to have potential therapeutic effects in psychiatric disorders such as schizophrenia and depression.
Advantages and Limitations for Lab Experiments
The advantages of using 7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride in lab experiments include its high affinity and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. The limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle and use it safely.
Future Directions
There are several future directions for the research on 7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride. One potential direction is to investigate its potential therapeutic effects in other psychiatric disorders such as anxiety and bipolar disorder. Another direction is to study the role of the 5-HT2A receptor in other physiological and pathological processes such as inflammation and cancer. Additionally, the development of new and more potent compounds that target the 5-HT2A receptor could lead to the discovery of new therapeutic options for various diseases.
Synthesis Methods
The synthesis of 7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride involves the reaction between 3-methoxyphenol and 2,7-diazaspiro[4.5]decane in the presence of acetic anhydride and pyridine. The resulting product is then reacted with hydrochloric acid to obtain the hydrochloride salt of the compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
properties
IUPAC Name |
1-(2,7-diazaspiro[4.5]decan-7-yl)-2-(3-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-14-4-2-5-15(10-14)22-11-16(20)19-9-3-6-17(13-19)7-8-18-12-17/h2,4-5,10,18H,3,6-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETRDOVMLXUFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCCC3(C2)CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)
![N-(2,3-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5321356.png)
![1-methyl-N-[1-(methylsulfonyl)-4-piperidinyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321368.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5321376.png)
![3-chloro-4-ethoxy-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]benzamide](/img/structure/B5321380.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B5321385.png)
![2-bromo-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5321399.png)
![3-hydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5321402.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline](/img/structure/B5321411.png)
![7-(4-fluorophenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5321414.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5321439.png)